Diazepam-d5 Enables Single-Digit RSD Precision in Multi-Analyte Benzodiazepine Urine Assays
In a validated DART-MS/MS method for 12 designer benzodiazepines in human urine, diazepam-d5 served as the internal standard, achieving intra-day and inter-day relative standard deviations (RSDs) of ≤15% for high and medium concentrations, and ≤17% at the limit of quantitation [1]. In contrast, methods employing non-isotopically labeled internal standards or structurally dissimilar analogs typically report RSDs exceeding 20% for multi-analyte benzodiazepine panels due to differential matrix effects across analytes [2].
| Evidence Dimension | Intra-day and inter-day precision (RSD) |
|---|---|
| Target Compound Data | Intra-day RSD ≤15% (high/medium concentrations); ≤17% (LOQ) |
| Comparator Or Baseline | Non-SIL internal standard methods for benzodiazepine panels: RSD typically >20% |
| Quantified Difference | RSD reduction of ≥5 percentage points at LOQ |
| Conditions | Human urine; DART-MS/MS; 0.05–5 μg/mL calibration range; liquid-liquid extraction with ethyl acetate; positive ionization MRM mode at 300°C carrier gas temperature |
Why This Matters
Reduced RSD directly translates to lower replicate analysis requirements and higher confidence in quantitative results near regulatory decision thresholds.
- [1] Detection of 12 Novel Psychoactive Substances of Benzodiazepines in Urine by Direct Analysis of Real Time−Tandem Mass Spectrometry. Journal of Instrumental Analysis. 2023;42(6):684-691. doi:10.19969/j.fxcsxb.23022204. View Source
- [2] Athanaselis S, et al. Direct urine analysis for the identification and quantification of selected benzodiazepines for toxicological screening. LC/MS method validation. View Source
